fluoro 2-(5-oxo-2H-furan-2-yl)acetate
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Overview
Description
fluoro 2-(5-oxo-2H-furan-2-yl)acetate: is a chemical compound with the molecular formula C6H5FO4 It is a derivative of furan, a heterocyclic organic compound, and contains both a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoro 2-(5-oxo-2H-furan-2-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with furan, which undergoes a series of chemical reactions to introduce the necessary functional groups.
Fluorination: or .
Oxidation: The furan ring is oxidized to introduce the carbonyl group, typically using oxidizing agents like or .
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used for substitution reactions.
Major Products Formed:
Oxidation Products: More oxidized derivatives of the compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of fluoro 2-(5-oxo-2H-furan-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Furanacetic acid: Lacks the fluorine atom and has different reactivity and properties.
2-Fluoroacetic acid: Contains a fluorine atom but lacks the furan ring.
5-Oxo-2,5-dihydro-2-furanacetic acid: Similar structure but lacks the fluorine atom.
Uniqueness:
- The presence of both the fluorine atom and the furan ring in fluoro 2-(5-oxo-2H-furan-2-yl)acetate makes it unique compared to other similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.
Properties
CAS No. |
32486-23-0 |
---|---|
Molecular Formula |
C6H5FO4 |
Molecular Weight |
160.1 g/mol |
IUPAC Name |
fluoro 2-(5-oxo-2H-furan-2-yl)acetate |
InChI |
InChI=1S/C6H5FO4/c7-11-6(9)3-4-1-2-5(8)10-4/h1-2,4H,3H2 |
InChI Key |
VYJPRJGDAFHOSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC1CC(=O)OF |
Canonical SMILES |
C1=CC(=O)OC1CC(=O)OF |
Synonyms |
4-carboxymethyl-4-fluorobut-2-en-4-olide 4-fluoromuconolactone |
Origin of Product |
United States |
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